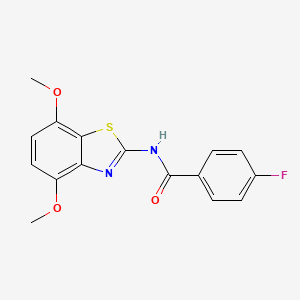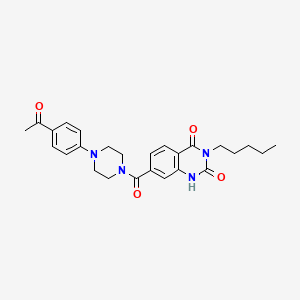
7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione, also known as APDCPQ, is a quinazoline derivative compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions will be discussed in
Scientific Research Applications
Fluorescent Ligands for Receptor Visualization
One significant application of compounds similar to the one involves the development of fluorescent ligands for visualizing receptors. For instance, a study synthesized a series of long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety. These compounds, including variants like 6-Amino-2-[5-[4-(2-methoxyphenyl)-1-piperazinyl]pentyl]-1H-benz[de]isoquinoline-1,3(2H)-dione, demonstrated high receptor affinity and were used to visualize 5-HT(1A) receptors in cells by fluorescence microscopy (Lacivita et al., 2009).
Luminescent Properties and Photo-induced Electron Transfer
Another study focused on the luminescent properties and photo-induced electron transfer of naphthalimide compounds with piperazine substituents. This research synthesized novel compounds like 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione. These compounds were observed to exhibit characteristics typical of pH probes and demonstrated a quenching of fluorescence due to the photo-induced electron transfer (PET) process (Gan et al., 2003).
Synthesis of Pharmaceutical Compounds
Compounds with a structure similar to the one have been used in the synthesis of various pharmaceutical compounds. For example, a study described the synthesis of N-(arylethyl)piperazine-2,6-diones, which were further transformed into pharmaceutically useful compounds (Rao & Ramanathan, 2017).
Antimicrobial and Antitumor Agents
There's research on the synthesis of related compounds for antimicrobial and antitumor applications. For instance, a study synthesized derivatives of 1,2,4-triazines and tested them for their antimicrobial and antitumor activities, indicating potential pharmaceutical applications (El-Moneim et al., 2015).
Antiasthmatic Agents
Research has also been conducted on the synthesis of xanthene derivatives for antiasthmatic activity. This includes studies on compounds like 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives, which were screened for vasodilator activity (Bhatia et al., 2016).
Halocyclization Reactions
A study explored the halocyclization of related compounds, indicating a method for synthesizing complex organic molecules. This includes the transformation of 2-(2-{4-[allylamino(thioxo)methyl]piperazin-1-yl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione into various halides (Zborovskii et al., 2011).
properties
IUPAC Name |
7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4/c1-3-4-5-12-30-25(33)22-11-8-20(17-23(22)27-26(30)34)24(32)29-15-13-28(14-16-29)21-9-6-19(7-10-21)18(2)31/h6-11,17H,3-5,12-16H2,1-2H3,(H,27,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWKKKCVPAOMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

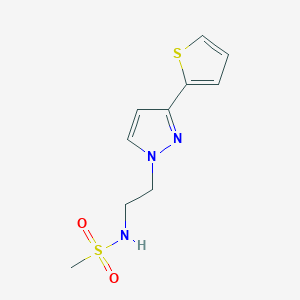
![3-(3,5-dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2868567.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2868570.png)

![N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2868572.png)
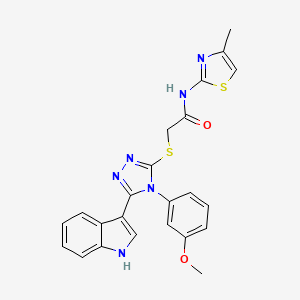
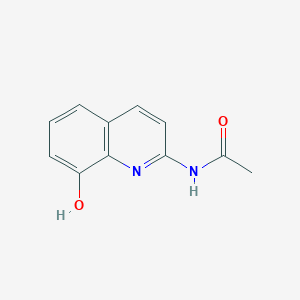

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B2868580.png)
![dimethyl 5-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2868584.png)

